molecular formula C11H16N2O2 B115158 2-(Dimethylamino)ethyl 3-aminobenzoate CAS No. 141998-47-2

2-(Dimethylamino)ethyl 3-aminobenzoate

Cat. No.: B115158
CAS No.: 141998-47-2
M. Wt: 208.26 g/mol
InChI Key: FASGLKUAWBYRMU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 3-aminobenzoate is an ester derivative of 3-aminobenzoic acid, featuring a dimethylaminoethyl group attached to the carboxylate moiety. Its structure combines a polar amino group on the aromatic ring with a tertiary amine in the ester side chain, conferring unique physicochemical properties.

Properties

CAS No.

141998-47-2

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-aminobenzoate

InChI

InChI=1S/C11H16N2O2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3

InChI Key

FASGLKUAWBYRMU-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC(=CC=C1)N

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=CC=C1)N

Synonyms

Benzoic acid, 3-amino-, 2-(dimethylamino)ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl 3-aminobenzoate

Structural Differences :

  • Ethyl 4-(dimethylamino)benzoate has a dimethylamino group at the para position of the benzoate ring, whereas this compound has an amino group at the meta position and a dimethylaminoethyl ester side chain.

Functional Performance :

  • In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (polymerization efficiency) compared to methacrylate-based analogs like 2-(dimethylamino)ethyl methacrylate .

Physical Properties :

  • The meta-amino group in this compound increases hydrogen-bonding capacity, likely improving solubility in polar solvents compared to ethyl 4-(dimethylamino)benzoate.

2-(Diethylamino)ethyl 2-Hydroxy-3-methylbenzoate

Structural Differences :

  • The diethylamino group (vs. dimethylamino) increases hydrophobicity, while the 2-hydroxy-3-methylbenzoate moiety introduces steric hindrance and hydrogen-bonding capability .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Functional Group Comparison :

  • This compound replaces the ester group with an amide, enhancing stability against hydrolysis. The hydroxyl and dimethylamino groups create a rigid, hydrogen-bonded structure, contrasting with the flexible ester chain in this compound .

Methyl 2-[(3-Amino-2-hydroxybenzoyl)amino]acetate

Key Differences :

  • This compound features an acetamide linker and a hydroxyl group, promoting intramolecular hydrogen bonding. The absence of a dimethylamino group reduces its basicity compared to this compound .

Comparative Data Table

Compound Functional Groups Key Properties Applications References
This compound Meta-amino, dimethylaminoethyl ester High polarity, potential dual reactivity in polymerization Resin co-initiators, catalysis
Ethyl 4-(Dimethylamino)benzoate Para-dimethylamino, ethyl ester Superior polymerization efficiency Dental resins, adhesives
2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate Diethylamino, hydroxyl, methyl Metal coordination, steric hindrance Catalysis, ligand synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl Hydrolysis resistance, rigid structure Solid-phase synthesis
Methyl 2-[(3-Amino-2-hydroxybenzoyl)amino]acetate Acetamide, hydroxyl Intramolecular H-bonding, reduced basicity Pharmaceutical intermediates

Research Findings and Implications

  • Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in polymerization, suggesting that this compound’s ester-amine structure could offer similar advantages if optimized for specific initiator systems .
  • Metal Catalysis: Compounds with hydroxyl groups (e.g., 2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate) show superior metal coordination, whereas the meta-amino group in this compound may favor alternative catalytic mechanisms .
  • Solubility and Bioavailability: The dimethylaminoethyl group enhances solubility in organic media, making this compound a candidate for drug formulation, though toxicity studies are needed .

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